ABT-255 free base

Description

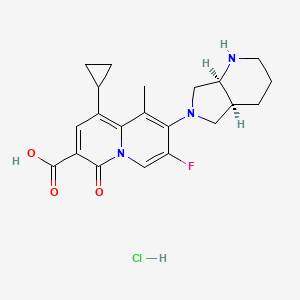

Structure

3D Structure

Properties

CAS No. |

181141-52-6 |

|---|---|

Molecular Formula |

C21H24FN3O3 |

Molecular Weight |

385.4 g/mol |

IUPAC Name |

8-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid |

InChI |

InChI=1S/C21H24FN3O3/c1-11-18-14(12-4-5-12)7-15(21(27)28)20(26)25(18)9-16(22)19(11)24-8-13-3-2-6-23-17(13)10-24/h7,9,12-13,17,23H,2-6,8,10H2,1H3,(H,27,28)/t13-,17+/m0/s1 |

InChI Key |

LPFFKRSIFTURFF-SUMWQHHRSA-N |

Isomeric SMILES |

CC1=C(C(=CN2C1=C(C=C(C2=O)C(=O)O)C3CC3)F)N4C[C@@H]5CCCN[C@@H]5C4.Cl |

Canonical SMILES |

CC1=C(C(=CN2C1=C(C=C(C2=O)C(=O)O)C3CC3)F)N4CC5CCCNC5C4.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ABT-255; ABT 255; ABT255; UNII-YA04O24J4T; |

Origin of Product |

United States |

Foundational & Exploratory

In Vitro Activity of ABT-255 Free Base Against Mycobacterium tuberculosis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro activity of ABT-255 free base, a novel 2-pyridone antibacterial agent, against Mycobacterium tuberculosis (M. tuberculosis). The document summarizes key quantitative data, details the experimental protocols for assessing antimycobacterial activity, and presents a putative mechanism of action for this class of compounds.

Quantitative Data Summary

The in vitro potency of ABT-255 against various strains of M. tuberculosis has been determined using the Alamar blue reduction technique. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of the effectiveness of an antimicrobial agent. A lower MIC value indicates greater potency.

Table 1: Minimum Inhibitory Concentration (MIC) of ABT-255 Against M. tuberculosis

| M. tuberculosis Strain Type | MIC (µg/mL) | Reference(s) |

| Susceptible Strains | 0.016 - 0.031 | [1] |

| Rifampin-resistant Strains | 0.031 | [1] |

| Ethambutol-resistant Strains | 0.031 | [1] |

The data clearly indicates that ABT-255 exhibits potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis.[1] Notably, its efficacy against rifampin and ethambutol-resistant isolates suggests a lack of cross-resistance with these established first-line anti-tuberculosis drugs.

Experimental Protocols

The determination of the in vitro activity of ABT-255 against M. tuberculosis was performed using the Microplate Alamar Blue Assay (MABA). This colorimetric assay is a widely used and reliable method for assessing the susceptibility of M. tuberculosis to antimicrobial agents.

Microplate Alamar Blue Assay (MABA) Protocol

-

Preparation of Mycobacterial Inoculum: A suspension of M. tuberculosis is prepared from a culture grown on an appropriate medium, such as Middlebrook 7H9 broth. The turbidity of the suspension is adjusted to a McFarland standard to ensure a standardized bacterial concentration.

-

Drug Dilution Series: A serial dilution of this compound is prepared in a 96-well microplate. The concentrations typically range to cover the expected MIC value.

-

Inoculation: Each well containing the drug dilution is inoculated with the standardized M. tuberculosis suspension. Control wells containing only the bacterial suspension (positive control) and wells with only medium (negative control) are also included.

-

Incubation: The microplate is sealed and incubated at 37°C for a period of 5 to 7 days.

-

Addition of Alamar Blue Reagent: After the initial incubation period, a solution of Alamar blue (resazurin) is added to each well.

-

Secondary Incubation: The plate is re-incubated for 24 to 48 hours.

-

Reading of Results: The viability of the bacteria is determined by the color change of the Alamar blue indicator. In the presence of viable, metabolically active mycobacteria, the blue resazurin (B115843) is reduced to the pink resorufin. The MIC is defined as the lowest concentration of the drug that prevents this color change (i.e., the well remains blue).

Putative Mechanism of Action

ABT-255 belongs to the 2-pyridone class of antibacterial agents.[1] This class is structurally related to the fluoroquinolones and has been shown to be potent inhibitors of bacterial DNA gyrase.[2][3] In Mycobacterium tuberculosis, DNA gyrase is the sole type II topoisomerase and is an essential enzyme responsible for introducing negative supercoils into DNA, a process critical for DNA replication and transcription.[4][5][6][7]

The proposed mechanism of action for ABT-255 involves the inhibition of the DNA gyrase enzyme in M. tuberculosis. DNA gyrase is a tetrameric enzyme composed of two GyrA and two GyrB subunits. The binding of ABT-255 to the DNA-gyrase complex is thought to stabilize a transient state where the DNA is cleaved.[8] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[9] These breaks are lethal to the bacterial cell, as they disrupt the integrity of the chromosome and halt essential cellular processes like replication and transcription.

References

- 1. In vivo efficacy of ABT-255 against drug-sensitive and -resistant Mycobacterium tuberculosis strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and structure-activity relationships of 2-pyridones: a novel series of potent DNA gyrase inhibitors as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. | BioWorld [bioworld.com]

- 4. Fluoroquinolone Efficacy against Tuberculosis Is Driven by Penetration into Lesions and Activity against Resident Bacterial Populations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluoroquinolone Derivatives in the Treatment of Mycobacterium tuberculosis Infection [mdpi.com]

- 6. Mycobacterium tuberculosis DNA Gyrase: Interaction with Quinolones and Correlation with Antimycobacterial Drug Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mycobacterium tuberculosis DNA gyrase as a target for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of Action of Mycobacterium tuberculosis Gyrase Inhibitors: A Novel Class of Gyrase Poisons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Elucidating the Antimycobacterial Mechanism of Action of Ciprofloxacin Using Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of ABT-255 Free Base Against Mycobacterium tuberculosis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro activity of ABT-255 free base, a novel 2-pyridone antibacterial agent, against Mycobacterium tuberculosis (M. tuberculosis). The document summarizes key quantitative data, details the experimental protocols for assessing antimycobacterial activity, and presents a putative mechanism of action for this class of compounds.

Quantitative Data Summary

The in vitro potency of ABT-255 against various strains of M. tuberculosis has been determined using the Alamar blue reduction technique. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of the effectiveness of an antimicrobial agent. A lower MIC value indicates greater potency.

Table 1: Minimum Inhibitory Concentration (MIC) of ABT-255 Against M. tuberculosis

| M. tuberculosis Strain Type | MIC (µg/mL) | Reference(s) |

| Susceptible Strains | 0.016 - 0.031 | [1] |

| Rifampin-resistant Strains | 0.031 | [1] |

| Ethambutol-resistant Strains | 0.031 | [1] |

The data clearly indicates that ABT-255 exhibits potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis.[1] Notably, its efficacy against rifampin and ethambutol-resistant isolates suggests a lack of cross-resistance with these established first-line anti-tuberculosis drugs.

Experimental Protocols

The determination of the in vitro activity of ABT-255 against M. tuberculosis was performed using the Microplate Alamar Blue Assay (MABA). This colorimetric assay is a widely used and reliable method for assessing the susceptibility of M. tuberculosis to antimicrobial agents.

Microplate Alamar Blue Assay (MABA) Protocol

-

Preparation of Mycobacterial Inoculum: A suspension of M. tuberculosis is prepared from a culture grown on an appropriate medium, such as Middlebrook 7H9 broth. The turbidity of the suspension is adjusted to a McFarland standard to ensure a standardized bacterial concentration.

-

Drug Dilution Series: A serial dilution of this compound is prepared in a 96-well microplate. The concentrations typically range to cover the expected MIC value.

-

Inoculation: Each well containing the drug dilution is inoculated with the standardized M. tuberculosis suspension. Control wells containing only the bacterial suspension (positive control) and wells with only medium (negative control) are also included.

-

Incubation: The microplate is sealed and incubated at 37°C for a period of 5 to 7 days.

-

Addition of Alamar Blue Reagent: After the initial incubation period, a solution of Alamar blue (resazurin) is added to each well.

-

Secondary Incubation: The plate is re-incubated for 24 to 48 hours.

-

Reading of Results: The viability of the bacteria is determined by the color change of the Alamar blue indicator. In the presence of viable, metabolically active mycobacteria, the blue resazurin is reduced to the pink resorufin. The MIC is defined as the lowest concentration of the drug that prevents this color change (i.e., the well remains blue).

Putative Mechanism of Action

ABT-255 belongs to the 2-pyridone class of antibacterial agents.[1] This class is structurally related to the fluoroquinolones and has been shown to be potent inhibitors of bacterial DNA gyrase.[2][3] In Mycobacterium tuberculosis, DNA gyrase is the sole type II topoisomerase and is an essential enzyme responsible for introducing negative supercoils into DNA, a process critical for DNA replication and transcription.[4][5][6][7]

The proposed mechanism of action for ABT-255 involves the inhibition of the DNA gyrase enzyme in M. tuberculosis. DNA gyrase is a tetrameric enzyme composed of two GyrA and two GyrB subunits. The binding of ABT-255 to the DNA-gyrase complex is thought to stabilize a transient state where the DNA is cleaved.[8] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[9] These breaks are lethal to the bacterial cell, as they disrupt the integrity of the chromosome and halt essential cellular processes like replication and transcription.

References

- 1. In vivo efficacy of ABT-255 against drug-sensitive and -resistant Mycobacterium tuberculosis strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and structure-activity relationships of 2-pyridones: a novel series of potent DNA gyrase inhibitors as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. | BioWorld [bioworld.com]

- 4. Fluoroquinolone Efficacy against Tuberculosis Is Driven by Penetration into Lesions and Activity against Resident Bacterial Populations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluoroquinolone Derivatives in the Treatment of Mycobacterium tuberculosis Infection [mdpi.com]

- 6. Mycobacterium tuberculosis DNA Gyrase: Interaction with Quinolones and Correlation with Antimycobacterial Drug Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mycobacterium tuberculosis DNA gyrase as a target for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of Action of Mycobacterium tuberculosis Gyrase Inhibitors: A Novel Class of Gyrase Poisons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Elucidating the Antimycobacterial Mechanism of Action of Ciprofloxacin Using Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

Evaluating Novel Antimycobacterial Agents: A Technical Guide to the DNA Gyrase Inhibition Assay with a Focus on ABT-255

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the DNA gyrase inhibition assay, a critical tool in the discovery and development of novel antibacterial agents. With the emergence of drug-resistant strains of Mycobacterium tuberculosis, the causative agent of tuberculosis, there is an urgent need for new therapeutics. ABT-255 has been identified as a novel 2-pyridone antimicrobial agent with demonstrated efficacy against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.[1] While the precise mechanism of action for ABT-255 is not extensively detailed in publicly available literature, this guide will use it as a representative compound to illustrate the process of evaluating potential DNA gyrase inhibitors.

DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription.[2][3] In Mycobacterium tuberculosis, DNA gyrase is the sole type II topoisomerase, making it a highly attractive and validated target for antimicrobial drugs.[4][5]

Core Concepts of DNA Gyrase Inhibition

The inhibition of DNA gyrase can occur through several mechanisms, primarily categorized as:

-

Catalytic Inhibition: This involves interference with the enzymatic activity of gyrase without stabilizing the DNA-enzyme cleavage complex. A key example is the inhibition of the ATPase activity associated with the GyrB subunit.[3][6]

-

Gyrase Poisoning: This mechanism involves the stabilization of the transient covalent complex formed between DNA gyrase and the cleaved DNA. This leads to double-strand DNA breaks, which are ultimately lethal to the bacterial cell. Quinolones are a well-known class of antibiotics that act as gyrase poisons.[3][7][8]

Experimental Protocol: Mycobacterium tuberculosis DNA Gyrase Supercoiling Inhibition Assay

This protocol is adapted from established methods for assessing the inhibition of M. tuberculosis DNA gyrase.[9]

1. Objective:

To determine the concentration at which a test compound, such as ABT-255 free base, inhibits the supercoiling activity of Mycobacterium tuberculosis DNA gyrase by 50% (IC50).

2. Materials and Reagents:

-

M. tuberculosis DNA Gyrase (reconstituted from GyrA and GyrB subunits)

-

Relaxed pBR322 plasmid DNA

-

5X Assay Buffer: 50 mM HEPES.KOH (pH 7.9), 100 mM potassium glutamate, 6 mM magnesium acetate, 4 mM DTT, 2 mM spermidine, 1 mM ATP, 0.05 mg/mL albumin[9]

-

Test Compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)

-

Control Inhibitor (e.g., Ciprofloxacin)

-

2X Gel Stop/Loading Dye Buffer (GSTEB)

-

Chloroform:Isoamyl alcohol (24:1)

-

1X TAE Buffer

-

Ethidium Bromide or other DNA stain

-

Nuclease-free water

3. Assay Procedure:

-

On ice, prepare a master mix containing the 5X Assay Buffer, relaxed pBR322 DNA, and nuclease-free water.

-

Aliquot the master mix into individual reaction tubes.

-

Add the test compound (e.g., ABT-255) at various concentrations to the respective tubes. Include a positive control (known inhibitor like ciprofloxacin) and a negative control (solvent only).

-

Initiate the reaction by adding the M. tuberculosis DNA gyrase enzyme to each tube.

-

Incubate the reactions at 37°C for 30-60 minutes.

-

Terminate the reactions by adding 2X GSTEB and chloroform:isoamyl alcohol.

-

Vortex briefly and centrifuge to separate the aqueous and organic phases.

-

Carefully load the aqueous (upper) phase onto a 1% agarose gel containing a DNA stain.

-

Perform electrophoresis at approximately 75-90V until the dye front has migrated an adequate distance.[9]

-

Visualize the DNA bands under UV light and document the results.

4. Data Analysis:

The supercoiled and relaxed forms of the plasmid DNA will separate during electrophoresis. The intensity of the supercoiled DNA band will decrease with increasing concentrations of an effective inhibitor. The percentage of inhibition is calculated relative to the no-inhibitor control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Data Presentation

Quantitative data from a DNA gyrase inhibition assay for a hypothetical compound like ABT-255 would be summarized as follows:

| Compound | Target Enzyme | Assay Type | IC50 (µM) |

| ABT-255 (Hypothetical) | M. tuberculosis DNA Gyrase | Supercoiling Inhibition | 0.5 |

| Ciprofloxacin (Control) | M. tuberculosis DNA Gyrase | Supercoiling Inhibition | 1.2 |

Visualizations

Mechanism of DNA Gyrase and Inhibition

Caption: Mechanism of DNA gyrase action and points of inhibition by different antibiotic classes.

Experimental Workflow for DNA Gyrase Inhibition Assay

Caption: Step-by-step workflow for the DNA gyrase supercoiling inhibition assay.

References

- 1. ABT-255 - TargetMol Chemicals Inc [bioscience.co.uk]

- 2. Single-molecule dynamics of DNA gyrase in evolutionarily distant bacteria Mycobacterium tuberculosis and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mycobacterium tuberculosis DNA Gyrase: Interaction with Quinolones and Correlation with Antimycobacterial Drug Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. journals.asm.org [journals.asm.org]

- 7. DNA Gyrase as a Target for Quinolones [mdpi.com]

- 8. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. inspiralis.com [inspiralis.com]

Evaluating Novel Antimycobacterial Agents: A Technical Guide to the DNA Gyrase Inhibition Assay with a Focus on ABT-255

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the DNA gyrase inhibition assay, a critical tool in the discovery and development of novel antibacterial agents. With the emergence of drug-resistant strains of Mycobacterium tuberculosis, the causative agent of tuberculosis, there is an urgent need for new therapeutics. ABT-255 has been identified as a novel 2-pyridone antimicrobial agent with demonstrated efficacy against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.[1] While the precise mechanism of action for ABT-255 is not extensively detailed in publicly available literature, this guide will use it as a representative compound to illustrate the process of evaluating potential DNA gyrase inhibitors.

DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription.[2][3] In Mycobacterium tuberculosis, DNA gyrase is the sole type II topoisomerase, making it a highly attractive and validated target for antimicrobial drugs.[4][5]

Core Concepts of DNA Gyrase Inhibition

The inhibition of DNA gyrase can occur through several mechanisms, primarily categorized as:

-

Catalytic Inhibition: This involves interference with the enzymatic activity of gyrase without stabilizing the DNA-enzyme cleavage complex. A key example is the inhibition of the ATPase activity associated with the GyrB subunit.[3][6]

-

Gyrase Poisoning: This mechanism involves the stabilization of the transient covalent complex formed between DNA gyrase and the cleaved DNA. This leads to double-strand DNA breaks, which are ultimately lethal to the bacterial cell. Quinolones are a well-known class of antibiotics that act as gyrase poisons.[3][7][8]

Experimental Protocol: Mycobacterium tuberculosis DNA Gyrase Supercoiling Inhibition Assay

This protocol is adapted from established methods for assessing the inhibition of M. tuberculosis DNA gyrase.[9]

1. Objective:

To determine the concentration at which a test compound, such as ABT-255 free base, inhibits the supercoiling activity of Mycobacterium tuberculosis DNA gyrase by 50% (IC50).

2. Materials and Reagents:

-

M. tuberculosis DNA Gyrase (reconstituted from GyrA and GyrB subunits)

-

Relaxed pBR322 plasmid DNA

-

5X Assay Buffer: 50 mM HEPES.KOH (pH 7.9), 100 mM potassium glutamate, 6 mM magnesium acetate, 4 mM DTT, 2 mM spermidine, 1 mM ATP, 0.05 mg/mL albumin[9]

-

Test Compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)

-

Control Inhibitor (e.g., Ciprofloxacin)

-

2X Gel Stop/Loading Dye Buffer (GSTEB)

-

Chloroform:Isoamyl alcohol (24:1)

-

Agarose

-

1X TAE Buffer

-

Ethidium Bromide or other DNA stain

-

Nuclease-free water

3. Assay Procedure:

-

On ice, prepare a master mix containing the 5X Assay Buffer, relaxed pBR322 DNA, and nuclease-free water.

-

Aliquot the master mix into individual reaction tubes.

-

Add the test compound (e.g., ABT-255) at various concentrations to the respective tubes. Include a positive control (known inhibitor like ciprofloxacin) and a negative control (solvent only).

-

Initiate the reaction by adding the M. tuberculosis DNA gyrase enzyme to each tube.

-

Incubate the reactions at 37°C for 30-60 minutes.

-

Terminate the reactions by adding 2X GSTEB and chloroform:isoamyl alcohol.

-

Vortex briefly and centrifuge to separate the aqueous and organic phases.

-

Carefully load the aqueous (upper) phase onto a 1% agarose gel containing a DNA stain.

-

Perform electrophoresis at approximately 75-90V until the dye front has migrated an adequate distance.[9]

-

Visualize the DNA bands under UV light and document the results.

4. Data Analysis:

The supercoiled and relaxed forms of the plasmid DNA will separate during electrophoresis. The intensity of the supercoiled DNA band will decrease with increasing concentrations of an effective inhibitor. The percentage of inhibition is calculated relative to the no-inhibitor control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Data Presentation

Quantitative data from a DNA gyrase inhibition assay for a hypothetical compound like ABT-255 would be summarized as follows:

| Compound | Target Enzyme | Assay Type | IC50 (µM) |

| ABT-255 (Hypothetical) | M. tuberculosis DNA Gyrase | Supercoiling Inhibition | 0.5 |

| Ciprofloxacin (Control) | M. tuberculosis DNA Gyrase | Supercoiling Inhibition | 1.2 |

Visualizations

Mechanism of DNA Gyrase and Inhibition

Caption: Mechanism of DNA gyrase action and points of inhibition by different antibiotic classes.

Experimental Workflow for DNA Gyrase Inhibition Assay

Caption: Step-by-step workflow for the DNA gyrase supercoiling inhibition assay.

References

- 1. ABT-255 - TargetMol Chemicals Inc [bioscience.co.uk]

- 2. Single-molecule dynamics of DNA gyrase in evolutionarily distant bacteria Mycobacterium tuberculosis and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mycobacterium tuberculosis DNA Gyrase: Interaction with Quinolones and Correlation with Antimycobacterial Drug Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. journals.asm.org [journals.asm.org]

- 7. DNA Gyrase as a Target for Quinolones [mdpi.com]

- 8. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. inspiralis.com [inspiralis.com]

ABT-255 free base molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-255 is a novel antibacterial agent belonging to the 2-pyridone class. It has demonstrated significant potency against a range of bacteria, most notably against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. This technical guide provides a comprehensive overview of the core physicochemical properties, biological activity, and mechanism of action of ABT-255 free base.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₄FN₃O₃ | |

| Molecular Weight | 385.43 g/mol |

Biological Activity and Efficacy

ABT-255 exhibits potent antibacterial activity, particularly against Mycobacterium tuberculosis. The following tables summarize its in vitro minimum inhibitory concentrations (MIC) and in vivo efficacy in a murine model of pulmonary tuberculosis.

In Vitro Antimycobacterial Activity

| Mycobacterium tuberculosis Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

| Drug-Susceptible Strains | 0.016 - 0.031 | [1] |

| Rifampin-Resistant Isolates | 0.031 | [1] |

| Ethambutol-Resistant Isolates | 0.031 | [1] |

In Vivo Efficacy in a Murine Model of Pulmonary Tuberculosis

| Treatment Group | Dosage | Log₁₀ Reduction in Viable Bacterial Counts (Lung Tissue) | Reference |

| ABT-255 (against drug-susceptible M. tuberculosis) | 25 mg/kg/day for four weeks (oral) | 2 - 5 | [1] |

| ABT-255 (against rifampin-resistant M. tuberculosis) | 25 mg/kg/day for four weeks (oral) | 2 - 3 | [1] |

Mechanism of Action: Inhibition of DNA Gyrase

ABT-255, as a member of the 2-pyridone class of antibacterials, functions as a potent inhibitor of bacterial DNA gyrase.[1][2] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. The enzyme introduces negative supercoils into the DNA, relieving torsional stress that arises during these processes.

By targeting DNA gyrase, ABT-255 disrupts the normal topological state of bacterial DNA, leading to the inhibition of critical cellular processes and ultimately resulting in bacterial cell death. The signaling pathway below illustrates the mechanism of action.

Caption: Mechanism of action of ABT-255 via inhibition of DNA gyrase.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A representative protocol for determining the MIC of ABT-255 against Mycobacterium tuberculosis is the Alamar blue reduction assay.[1]

-

Preparation of Inoculum: M. tuberculosis strains are grown in an appropriate liquid medium, such as Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC), to mid-log phase. The bacterial suspension is then diluted to a standardized concentration.

-

Drug Dilution: A serial two-fold dilution of ABT-255 is prepared in a 96-well microtiter plate using the growth medium.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. Control wells containing no drug (growth control) and no bacteria (sterility control) are included.

-

Incubation: The plates are incubated at 37°C for a specified period, typically 5-7 days.

-

Addition of Alamar Blue: A solution of Alamar blue is added to each well.

-

Reading of Results: The plates are further incubated for 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of ABT-255 that prevents this color change.

In Vivo Efficacy in a Murine Model

The following is a generalized workflow for assessing the in vivo efficacy of ABT-255 against pulmonary tuberculosis in a mouse model.[1]

Caption: Workflow for assessing the in vivo efficacy of ABT-255.

Synthesis of 2-Pyridone Core Structure

The synthesis of 2-pyridone antibacterial agents, including close analogs of ABT-255 such as ABT-719, involves a multi-step chemical synthesis.[2] The core quinolizine structure is typically constructed from commercially available starting materials through a series of linear transformations. A generalized synthetic approach is outlined below.

-

Formation of the Pyridone Ring: The synthesis often begins with the construction of the 2-pyridone ring system. This can be achieved through various condensation reactions.

-

Introduction of the Carboxylic Acid Moiety: A carboxylic acid group, essential for antibacterial activity, is introduced at the 3-position of the quinolizine ring.

-

Addition of the Cyclopropyl (B3062369) Group: A cyclopropyl group is typically installed at the 1-position, which is a common feature in many quinolone and 2-pyridone antibacterials.

-

Fluorination: A fluorine atom is introduced at the 7-position, a substitution known to enhance antibacterial potency.

-

Coupling of the Side Chain: The final key step involves the coupling of the octahydropyrrolopyridine side chain at the 8-position of the quinolizine core. This side chain plays a crucial role in the compound's spectrum of activity and pharmacokinetic properties.

Note: The specific reagents, reaction conditions, and purification methods would be detailed in the primary literature and patents describing the synthesis of ABT-255 and related compounds.

References

ABT-255 free base molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-255 is a novel antibacterial agent belonging to the 2-pyridone class. It has demonstrated significant potency against a range of bacteria, most notably against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. This technical guide provides a comprehensive overview of the core physicochemical properties, biological activity, and mechanism of action of ABT-255 free base.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₄FN₃O₃ | |

| Molecular Weight | 385.43 g/mol |

Biological Activity and Efficacy

ABT-255 exhibits potent antibacterial activity, particularly against Mycobacterium tuberculosis. The following tables summarize its in vitro minimum inhibitory concentrations (MIC) and in vivo efficacy in a murine model of pulmonary tuberculosis.

In Vitro Antimycobacterial Activity

| Mycobacterium tuberculosis Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

| Drug-Susceptible Strains | 0.016 - 0.031 | [1] |

| Rifampin-Resistant Isolates | 0.031 | [1] |

| Ethambutol-Resistant Isolates | 0.031 | [1] |

In Vivo Efficacy in a Murine Model of Pulmonary Tuberculosis

| Treatment Group | Dosage | Log₁₀ Reduction in Viable Bacterial Counts (Lung Tissue) | Reference |

| ABT-255 (against drug-susceptible M. tuberculosis) | 25 mg/kg/day for four weeks (oral) | 2 - 5 | [1] |

| ABT-255 (against rifampin-resistant M. tuberculosis) | 25 mg/kg/day for four weeks (oral) | 2 - 3 | [1] |

Mechanism of Action: Inhibition of DNA Gyrase

ABT-255, as a member of the 2-pyridone class of antibacterials, functions as a potent inhibitor of bacterial DNA gyrase.[1][2] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. The enzyme introduces negative supercoils into the DNA, relieving torsional stress that arises during these processes.

By targeting DNA gyrase, ABT-255 disrupts the normal topological state of bacterial DNA, leading to the inhibition of critical cellular processes and ultimately resulting in bacterial cell death. The signaling pathway below illustrates the mechanism of action.

Caption: Mechanism of action of ABT-255 via inhibition of DNA gyrase.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A representative protocol for determining the MIC of ABT-255 against Mycobacterium tuberculosis is the Alamar blue reduction assay.[1]

-

Preparation of Inoculum: M. tuberculosis strains are grown in an appropriate liquid medium, such as Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC), to mid-log phase. The bacterial suspension is then diluted to a standardized concentration.

-

Drug Dilution: A serial two-fold dilution of ABT-255 is prepared in a 96-well microtiter plate using the growth medium.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. Control wells containing no drug (growth control) and no bacteria (sterility control) are included.

-

Incubation: The plates are incubated at 37°C for a specified period, typically 5-7 days.

-

Addition of Alamar Blue: A solution of Alamar blue is added to each well.

-

Reading of Results: The plates are further incubated for 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of ABT-255 that prevents this color change.

In Vivo Efficacy in a Murine Model

The following is a generalized workflow for assessing the in vivo efficacy of ABT-255 against pulmonary tuberculosis in a mouse model.[1]

Caption: Workflow for assessing the in vivo efficacy of ABT-255.

Synthesis of 2-Pyridone Core Structure

The synthesis of 2-pyridone antibacterial agents, including close analogs of ABT-255 such as ABT-719, involves a multi-step chemical synthesis.[2] The core quinolizine structure is typically constructed from commercially available starting materials through a series of linear transformations. A generalized synthetic approach is outlined below.

-

Formation of the Pyridone Ring: The synthesis often begins with the construction of the 2-pyridone ring system. This can be achieved through various condensation reactions.

-

Introduction of the Carboxylic Acid Moiety: A carboxylic acid group, essential for antibacterial activity, is introduced at the 3-position of the quinolizine ring.

-

Addition of the Cyclopropyl Group: A cyclopropyl group is typically installed at the 1-position, which is a common feature in many quinolone and 2-pyridone antibacterials.

-

Fluorination: A fluorine atom is introduced at the 7-position, a substitution known to enhance antibacterial potency.

-

Coupling of the Side Chain: The final key step involves the coupling of the octahydropyrrolopyridine side chain at the 8-position of the quinolizine core. This side chain plays a crucial role in the compound's spectrum of activity and pharmacokinetic properties.

Note: The specific reagents, reaction conditions, and purification methods would be detailed in the primary literature and patents describing the synthesis of ABT-255 and related compounds.

References

Early Studies on the Antibacterial Agent ABT-255: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early research on ABT-255, a novel antibacterial agent. The document summarizes key quantitative data, outlines experimental methodologies from foundational studies, and visualizes the proposed mechanism of action.

Introduction

ABT-255 is a promising 2-pyridone antibacterial agent, structurally related to ABT-719, developed by Abbott Laboratories.[1] Early studies positioned ABT-255 as a potent therapeutic candidate, particularly for its activity against mycobacteria and other challenging pathogens.[1][2] The 2-pyridone class of antibiotics, to which ABT-255 belongs, are known as bacterial topoisomerase inhibitors and represent bioisosteres of the widely used 4-quinolones.[3][4]

Quantitative Data Summary

The initial preclinical data for ABT-255 highlighted its potent in vitro and in vivo activity. The following tables summarize the key quantitative findings from these early studies.

Table 1: In Vitro Activity of ABT-255 Against Mycobacterium tuberculosis

| Strain Type | Minimum Inhibitory Concentration (MIC) | Reference |

| Drug-Susceptible M. tuberculosis | 0.016-0.031 mcg/ml | [1] |

| Drug-Resistant M. tuberculosis | 0.016-0.031 mcg/ml | [1] |

Table 2: In Vivo Efficacy of ABT-255 in Murine Models of Pulmonary Tuberculosis

| M. tuberculosis Strain | Treatment Regimen | Efficacy (Reduction in Bacterial Counts in Lung Tissue) | Reference |

| Drug-Susceptible | 25 mg/kg/day (oral) for four weeks | 2-5 log10 | [1] |

| Rifampin-Resistant | 25 mg/kg/day (oral) for four weeks | 2-3 log10 | [1] |

Table 3: Comparative Efficacy of ABT-255

| Organism | Comparison to Ciprofloxacin | Study Type | Reference |

| Staphylococcus aureus | Superior Potency | In Vitro & In Vivo | [1] |

| Streptococcus pneumoniae | Superior Potency | In Vitro & In Vivo | [1] |

| Escherichia coli | Equivalent Efficacy | In Vitro & In Vivo | [1] |

Experimental Protocols

The in vivo efficacy of ABT-255 was established through murine models of pulmonary tuberculosis. The following is a detailed description of the experimental methodology based on the available information.

Murine Model of Pulmonary Tuberculosis

-

Animal Model: Mice were used as the host for infection with Mycobacterium tuberculosis.

-

Infection: The specific strain of M. tuberculosis (drug-susceptible or rifampin-resistant) was introduced to establish a pulmonary infection.

-

Treatment Group: Infected mice were treated orally with ABT-255 at a dosage of 25 mg/kg/day.

-

Duration of Treatment: The treatment was administered daily for a period of four weeks.

Mechanism of Action and Visualizations

ABT-255 belongs to the 2-pyridone class of antibacterial agents, which function as bacterial topoisomerase inhibitors.[3] This mechanism is analogous to that of fluoroquinolones. These agents disrupt the process of DNA replication and repair in bacteria, ultimately leading to cell death.

Caption: Proposed mechanism of action for 2-pyridone agents like ABT-255.

The following workflow illustrates the experimental process for evaluating the in vivo efficacy of ABT-255.

Caption: In vivo experimental workflow for ABT-255 efficacy testing.

References

Early Studies on the Antibacterial Agent ABT-255: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early research on ABT-255, a novel antibacterial agent. The document summarizes key quantitative data, outlines experimental methodologies from foundational studies, and visualizes the proposed mechanism of action.

Introduction

ABT-255 is a promising 2-pyridone antibacterial agent, structurally related to ABT-719, developed by Abbott Laboratories.[1] Early studies positioned ABT-255 as a potent therapeutic candidate, particularly for its activity against mycobacteria and other challenging pathogens.[1][2] The 2-pyridone class of antibiotics, to which ABT-255 belongs, are known as bacterial topoisomerase inhibitors and represent bioisosteres of the widely used 4-quinolones.[3][4]

Quantitative Data Summary

The initial preclinical data for ABT-255 highlighted its potent in vitro and in vivo activity. The following tables summarize the key quantitative findings from these early studies.

Table 1: In Vitro Activity of ABT-255 Against Mycobacterium tuberculosis

| Strain Type | Minimum Inhibitory Concentration (MIC) | Reference |

| Drug-Susceptible M. tuberculosis | 0.016-0.031 mcg/ml | [1] |

| Drug-Resistant M. tuberculosis | 0.016-0.031 mcg/ml | [1] |

Table 2: In Vivo Efficacy of ABT-255 in Murine Models of Pulmonary Tuberculosis

| M. tuberculosis Strain | Treatment Regimen | Efficacy (Reduction in Bacterial Counts in Lung Tissue) | Reference |

| Drug-Susceptible | 25 mg/kg/day (oral) for four weeks | 2-5 log10 | [1] |

| Rifampin-Resistant | 25 mg/kg/day (oral) for four weeks | 2-3 log10 | [1] |

Table 3: Comparative Efficacy of ABT-255

| Organism | Comparison to Ciprofloxacin | Study Type | Reference |

| Staphylococcus aureus | Superior Potency | In Vitro & In Vivo | [1] |

| Streptococcus pneumoniae | Superior Potency | In Vitro & In Vivo | [1] |

| Escherichia coli | Equivalent Efficacy | In Vitro & In Vivo | [1] |

Experimental Protocols

The in vivo efficacy of ABT-255 was established through murine models of pulmonary tuberculosis. The following is a detailed description of the experimental methodology based on the available information.

Murine Model of Pulmonary Tuberculosis

-

Animal Model: Mice were used as the host for infection with Mycobacterium tuberculosis.

-

Infection: The specific strain of M. tuberculosis (drug-susceptible or rifampin-resistant) was introduced to establish a pulmonary infection.

-

Treatment Group: Infected mice were treated orally with ABT-255 at a dosage of 25 mg/kg/day.

-

Duration of Treatment: The treatment was administered daily for a period of four weeks.

Mechanism of Action and Visualizations

ABT-255 belongs to the 2-pyridone class of antibacterial agents, which function as bacterial topoisomerase inhibitors.[3] This mechanism is analogous to that of fluoroquinolones. These agents disrupt the process of DNA replication and repair in bacteria, ultimately leading to cell death.

Caption: Proposed mechanism of action for 2-pyridone agents like ABT-255.

The following workflow illustrates the experimental process for evaluating the in vivo efficacy of ABT-255.

Caption: In vivo experimental workflow for ABT-255 efficacy testing.

References

An In-depth Technical Guide to the Physical and Chemical Properties of ABT-255 Free Base

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-255 is a novel antibacterial agent belonging to the 2-pyridone class, which are bioisosteres of the widely used 4-quinolone antibiotics. These compounds are potent inhibitors of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication, making them a promising area of research in the face of growing antibiotic resistance. This technical guide provides a comprehensive overview of the known physical and chemical properties of the ABT-255 free base, detailed experimental protocols for their determination, and an illustration of its mechanism of action.

Chemical and Physical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical for its formulation, delivery, and overall efficacy. While specific experimental data for this compound is limited in publicly available literature, the following table summarizes the known and predicted properties.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₄FN₃O₃ | Calculated |

| Molecular Weight | 385.43 g/mol | Calculated |

| CAS Number | 186293-38-9 | Public Record |

| Appearance | White solid | [General for related compounds] |

| Boiling Point | 539.8 ± 50.0 °C | Predicted |

| Density | 1.42 ± 0.1 g/cm³ | Predicted |

| pKa | 1.29 ± 0.40 | Predicted |

| Solubility | Data not available | - |

| Melting Point | Data not available | - |

Experimental Protocols

Standardized protocols are crucial for the accurate and reproducible determination of the physicochemical properties of a drug substance. The following sections detail the methodologies for key experiments.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. A common and reliable method for its determination is the capillary method, as outlined in various pharmacopeias.

Experimental Workflow for Melting Point Determination

Capillary method for melting point determination.

Solubility Determination

Solubility is a critical parameter that influences a drug's absorption and bioavailability. The shake-flask method is a standard protocol for determining the equilibrium solubility of a compound.

Experimental Workflow for Solubility Determination

Shake-flask method for solubility assessment.

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of a drug at different physiological pH values, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration is a highly accurate method for pKa determination.

Experimental Workflow for pKa Determination

Potentiometric titration for pKa measurement.

Stability Testing

Stability testing is crucial to determine the shelf-life and appropriate storage conditions for a drug substance. The International Council for Harmonisation (ICH) provides guidelines for these studies.

Forced degradation studies are also performed to identify potential degradation products and to establish the stability-indicating nature of analytical methods. These studies typically involve exposing the drug substance to stress conditions such as:

-

Acidic and basic hydrolysis: Exposure to acidic and basic solutions at elevated temperatures.

-

Oxidation: Treatment with an oxidizing agent like hydrogen peroxide.

-

Thermal stress: Exposure to high temperatures.

-

Photostability: Exposure to light of controlled wavelength and intensity.

Mechanism of Action: Inhibition of Bacterial Topoisomerases

ABT-255, like other 2-pyridone and quinolone antibiotics, exerts its antibacterial effect by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.

-

DNA Gyrase: Primarily responsible for introducing negative supercoils into the bacterial DNA, which is necessary for the initiation of DNA replication.

-

Topoisomerase IV: Primarily involved in the decatenation (unlinking) of daughter chromosomes after DNA replication.

ABT-255 stabilizes the transient, covalent complex formed between these enzymes and the bacterial DNA.[1] This stabilization prevents the re-ligation of the cleaved DNA strands, leading to double-strand breaks in the bacterial chromosome. The accumulation of these breaks is lethal to the bacterium.

Signaling Pathway of ABT-255 Action

Mechanism of ABT-255 antibacterial action.

Conclusion

ABT-255 represents a promising direction in the development of new antibacterial agents. This guide has summarized the available physical and chemical data for the this compound and provided an overview of the standard experimental protocols for their determination. A deeper understanding of these properties is fundamental for the continued research and potential clinical development of this and other 2-pyridone antibiotics. Further studies are warranted to obtain comprehensive experimental data for the this compound to facilitate its progression through the drug development pipeline.

References

An In-depth Technical Guide to the Physical and Chemical Properties of ABT-255 Free Base

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-255 is a novel antibacterial agent belonging to the 2-pyridone class, which are bioisosteres of the widely used 4-quinolone antibiotics. These compounds are potent inhibitors of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication, making them a promising area of research in the face of growing antibiotic resistance. This technical guide provides a comprehensive overview of the known physical and chemical properties of the ABT-255 free base, detailed experimental protocols for their determination, and an illustration of its mechanism of action.

Chemical and Physical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical for its formulation, delivery, and overall efficacy. While specific experimental data for this compound is limited in publicly available literature, the following table summarizes the known and predicted properties.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₄FN₃O₃ | Calculated |

| Molecular Weight | 385.43 g/mol | Calculated |

| CAS Number | 186293-38-9 | Public Record |

| Appearance | White solid | [General for related compounds] |

| Boiling Point | 539.8 ± 50.0 °C | Predicted |

| Density | 1.42 ± 0.1 g/cm³ | Predicted |

| pKa | 1.29 ± 0.40 | Predicted |

| Solubility | Data not available | - |

| Melting Point | Data not available | - |

Experimental Protocols

Standardized protocols are crucial for the accurate and reproducible determination of the physicochemical properties of a drug substance. The following sections detail the methodologies for key experiments.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. A common and reliable method for its determination is the capillary method, as outlined in various pharmacopeias.

Experimental Workflow for Melting Point Determination

Capillary method for melting point determination.

Solubility Determination

Solubility is a critical parameter that influences a drug's absorption and bioavailability. The shake-flask method is a standard protocol for determining the equilibrium solubility of a compound.

Experimental Workflow for Solubility Determination

Shake-flask method for solubility assessment.

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of a drug at different physiological pH values, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration is a highly accurate method for pKa determination.

Experimental Workflow for pKa Determination

Potentiometric titration for pKa measurement.

Stability Testing

Stability testing is crucial to determine the shelf-life and appropriate storage conditions for a drug substance. The International Council for Harmonisation (ICH) provides guidelines for these studies.

Forced degradation studies are also performed to identify potential degradation products and to establish the stability-indicating nature of analytical methods. These studies typically involve exposing the drug substance to stress conditions such as:

-

Acidic and basic hydrolysis: Exposure to acidic and basic solutions at elevated temperatures.

-

Oxidation: Treatment with an oxidizing agent like hydrogen peroxide.

-

Thermal stress: Exposure to high temperatures.

-

Photostability: Exposure to light of controlled wavelength and intensity.

Mechanism of Action: Inhibition of Bacterial Topoisomerases

ABT-255, like other 2-pyridone and quinolone antibiotics, exerts its antibacterial effect by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.

-

DNA Gyrase: Primarily responsible for introducing negative supercoils into the bacterial DNA, which is necessary for the initiation of DNA replication.

-

Topoisomerase IV: Primarily involved in the decatenation (unlinking) of daughter chromosomes after DNA replication.

ABT-255 stabilizes the transient, covalent complex formed between these enzymes and the bacterial DNA.[1] This stabilization prevents the re-ligation of the cleaved DNA strands, leading to double-strand breaks in the bacterial chromosome. The accumulation of these breaks is lethal to the bacterium.

Signaling Pathway of ABT-255 Action

Mechanism of ABT-255 antibacterial action.

Conclusion

ABT-255 represents a promising direction in the development of new antibacterial agents. This guide has summarized the available physical and chemical data for the this compound and provided an overview of the standard experimental protocols for their determination. A deeper understanding of these properties is fundamental for the continued research and potential clinical development of this and other 2-pyridone antibiotics. Further studies are warranted to obtain comprehensive experimental data for the this compound to facilitate its progression through the drug development pipeline.

References

Methodological & Application

Application Notes and Protocols: ABT-255 Free Base for In Vivo Efficacy Studies in Tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-255 is a novel 2-pyridone antibacterial agent that has demonstrated significant in vitro and in vivo efficacy against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. As a subclass of quinolones, its mechanism of action involves the inhibition of mycobacterial DNA gyrase, an essential enzyme for DNA replication.[1] This document provides detailed application notes and protocols for conducting in vivo efficacy studies of ABT-255 free base in a murine model of pulmonary tuberculosis. The provided methodologies are based on established preclinical models for tuberculosis drug testing.

Data Presentation

In Vitro Efficacy of ABT-255

| M. tuberculosis Strain | MIC (μg/mL) |

| Drug-Susceptible Strains | 0.016 - 0.031[2] |

| Rifampin-Resistant Isolates | 0.031[2] |

| Ethambutol-Resistant Isolates | 0.031[2] |

In Vivo Efficacy of ABT-255 in a Murine Model of Pulmonary Tuberculosis

Treatment Duration: 4 weeks, oral administration.

| M. tuberculosis Strain | ABT-255 Dosage (mg/kg/day) | Log₁₀ Reduction in Lung CFU | Reference |

| Drug-Susceptible | 25 | 2 - 5[2] | [2] |

| Drug-Resistant | Not Specified | 2 - 3[2] | [2] |

Experimental Protocols

Murine Model of Pulmonary Tuberculosis

This protocol outlines the procedure for establishing a murine model of pulmonary tuberculosis to evaluate the in vivo efficacy of ABT-255.

Materials:

-

This compound

-

Female BALB/c or C57BL/6 mice (6-8 weeks old)

-

Mycobacterium tuberculosis H37Rv (or other relevant strains)

-

Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase)

-

Middlebrook 7H11 agar (B569324) plates

-

Phosphate-buffered saline (PBS)

-

Sterile injectable water

-

Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)

-

Gavage needles (20-22 gauge)

-

Tissue homogenizer

-

Standard laboratory equipment for microbiology and animal handling

Procedure:

-

Preparation of M. tuberculosis Inoculum:

-

Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth until mid-log phase.

-

Harvest the bacteria by centrifugation and resuspend the pellet in PBS.

-

Adjust the bacterial suspension to a concentration of approximately 1 x 10⁷ CFU/mL. The exact concentration should be confirmed by plating serial dilutions on 7H11 agar plates and enumerating colonies after 3-4 weeks of incubation at 37°C.

-

-

Infection of Mice:

-

Anesthetize the mice using an appropriate method.

-

Infect the mice intravenously via the tail vein with 0.1 mL of the prepared M. tuberculosis inoculum (approximately 1 x 10⁶ CFU per mouse).

-

-

Preparation of ABT-255 for Oral Administration:

-

Prepare a suspension of this compound in a suitable vehicle such as 0.5% carboxymethylcellulose in sterile water. The concentration should be calculated based on the desired dosage and the average weight of the mice.

-

Ensure the suspension is homogenous before each administration.

-

-

Treatment Administration:

-

Seven days post-infection, begin treatment with ABT-255.

-

Administer the prepared ABT-255 suspension orally via gavage once daily for 28 consecutive days.

-

A control group of infected mice should receive the vehicle only.

-

-

Endpoint Analysis (CFU Enumeration):

-

At 24 hours after the final dose, euthanize the mice.

-

Aseptically remove the lungs and/or spleens.

-

Homogenize the tissues in a known volume of sterile PBS.

-

Prepare serial dilutions of the tissue homogenates in PBS.

-

Plate the dilutions on Middlebrook 7H11 agar plates.

-

Incubate the plates at 37°C for 3-4 weeks.

-

Count the number of colonies to determine the CFU per organ.

-

Calculate the log₁₀ reduction in CFU in the treated groups compared to the vehicle control group.

-

Visualizations

Mechanism of Action: Inhibition of DNA Gyrase

Caption: Mechanism of ABT-255 action in M. tuberculosis.

Experimental Workflow: In Vivo Efficacy Model

Caption: Workflow for the murine tuberculosis efficacy model.

References

Application Notes and Protocols: ABT-255 Free Base for In Vivo Efficacy Studies in Tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-255 is a novel 2-pyridone antibacterial agent that has demonstrated significant in vitro and in vivo efficacy against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. As a subclass of quinolones, its mechanism of action involves the inhibition of mycobacterial DNA gyrase, an essential enzyme for DNA replication.[1] This document provides detailed application notes and protocols for conducting in vivo efficacy studies of ABT-255 free base in a murine model of pulmonary tuberculosis. The provided methodologies are based on established preclinical models for tuberculosis drug testing.

Data Presentation

In Vitro Efficacy of ABT-255

| M. tuberculosis Strain | MIC (μg/mL) |

| Drug-Susceptible Strains | 0.016 - 0.031[2] |

| Rifampin-Resistant Isolates | 0.031[2] |

| Ethambutol-Resistant Isolates | 0.031[2] |

In Vivo Efficacy of ABT-255 in a Murine Model of Pulmonary Tuberculosis

Treatment Duration: 4 weeks, oral administration.

| M. tuberculosis Strain | ABT-255 Dosage (mg/kg/day) | Log₁₀ Reduction in Lung CFU | Reference |

| Drug-Susceptible | 25 | 2 - 5[2] | [2] |

| Drug-Resistant | Not Specified | 2 - 3[2] | [2] |

Experimental Protocols

Murine Model of Pulmonary Tuberculosis

This protocol outlines the procedure for establishing a murine model of pulmonary tuberculosis to evaluate the in vivo efficacy of ABT-255.

Materials:

-

This compound

-

Female BALB/c or C57BL/6 mice (6-8 weeks old)

-

Mycobacterium tuberculosis H37Rv (or other relevant strains)

-

Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase)

-

Middlebrook 7H11 agar plates

-

Phosphate-buffered saline (PBS)

-

Sterile injectable water

-

Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)

-

Gavage needles (20-22 gauge)

-

Tissue homogenizer

-

Standard laboratory equipment for microbiology and animal handling

Procedure:

-

Preparation of M. tuberculosis Inoculum:

-

Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth until mid-log phase.

-

Harvest the bacteria by centrifugation and resuspend the pellet in PBS.

-

Adjust the bacterial suspension to a concentration of approximately 1 x 10⁷ CFU/mL. The exact concentration should be confirmed by plating serial dilutions on 7H11 agar plates and enumerating colonies after 3-4 weeks of incubation at 37°C.

-

-

Infection of Mice:

-

Anesthetize the mice using an appropriate method.

-

Infect the mice intravenously via the tail vein with 0.1 mL of the prepared M. tuberculosis inoculum (approximately 1 x 10⁶ CFU per mouse).

-

-

Preparation of ABT-255 for Oral Administration:

-

Prepare a suspension of this compound in a suitable vehicle such as 0.5% carboxymethylcellulose in sterile water. The concentration should be calculated based on the desired dosage and the average weight of the mice.

-

Ensure the suspension is homogenous before each administration.

-

-

Treatment Administration:

-

Seven days post-infection, begin treatment with ABT-255.

-

Administer the prepared ABT-255 suspension orally via gavage once daily for 28 consecutive days.

-

A control group of infected mice should receive the vehicle only.

-

-

Endpoint Analysis (CFU Enumeration):

-

At 24 hours after the final dose, euthanize the mice.

-

Aseptically remove the lungs and/or spleens.

-

Homogenize the tissues in a known volume of sterile PBS.

-

Prepare serial dilutions of the tissue homogenates in PBS.

-

Plate the dilutions on Middlebrook 7H11 agar plates.

-

Incubate the plates at 37°C for 3-4 weeks.

-

Count the number of colonies to determine the CFU per organ.

-

Calculate the log₁₀ reduction in CFU in the treated groups compared to the vehicle control group.

-

Visualizations

Mechanism of Action: Inhibition of DNA Gyrase

Caption: Mechanism of ABT-255 action in M. tuberculosis.

Experimental Workflow: In Vivo Efficacy Model

Caption: Workflow for the murine tuberculosis efficacy model.

References

Application Notes and Protocols for ABT-255 Free Base in Drug-Resistant Tuberculosis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading infectious cause of death worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis poses a significant threat to global health, necessitating the development of novel therapeutics. ABT-255 is a novel 2-pyridone antibacterial agent that has demonstrated potent in vitro and in vivo activity against both drug-susceptible and drug-resistant strains of M. tuberculosis.[1][2] Its structural similarity to fluoroquinolones suggests a mechanism of action involving the inhibition of DNA gyrase, an essential enzyme for DNA replication in M. tuberculosis.[2][3][4][5] The apparent lack of cross-resistance with existing anti-TB drugs makes ABT-255 a promising candidate for further investigation in the context of drug-resistant TB.[2]

These application notes provide a summary of the available data on ABT-255's efficacy and detailed protocols for key in vitro and in vivo experiments to facilitate further research into its potential as a treatment for drug-resistant tuberculosis.

Data Presentation

In Vitro Efficacy of ABT-255

The in vitro activity of ABT-255 against M. tuberculosis has been assessed using the Alamar blue reduction technique to determine the Minimum Inhibitory Concentration (MIC).[1][2]

Table 1: Minimum Inhibitory Concentration (MIC) of ABT-255 against M. tuberculosis Strains

| M. tuberculosis Strain | Resistance Profile | ABT-255 MIC (µg/mL) |

| Drug-Susceptible | - | 0.016 - 0.031[1][2] |

| Rifampin-Resistant | Resistant to Rifampin | 0.031[1][2] |

| Ethambutol-Resistant | Resistant to Ethambutol | 0.031[1][2] |

In Vivo Efficacy of ABT-255

The in vivo efficacy of ABT-255 has been evaluated in a murine model of pulmonary tuberculosis. Oral administration of ABT-255 for four weeks resulted in a significant reduction in the bacterial load in the lungs.[1][2]

Table 2: In Vivo Efficacy of ABT-255 in a Murine Model of Pulmonary Tuberculosis

| M. tuberculosis Strain | Resistance Profile | ABT-255 Treatment | Log10 Reduction in Lung CFU |

| Drug-Susceptible | - | 4 weeks, oral administration | 2 to 5[1][2] |

| Drug-Resistant | Rifampin or Ethambutol Resistant | 4 weeks, oral administration | 2 to 3[1][2] |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using the Microplate Alamar Blue Assay (MABA)

This protocol describes a colorimetric method to determine the MIC of ABT-255 against M. tuberculosis strains. The assay relies on the reduction of the Alamar blue (resazurin) indicator by viable mycobacteria, resulting in a color change from blue to pink.[6][7]

Materials:

-

M. tuberculosis culture

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)

-

ABT-255 free base

-

Sterile 96-well microplates

-

Alamar Blue reagent

-

10% Tween 80 solution

-

Sterile deionized water

-

Parafilm

Procedure:

-

Preparation of M. tuberculosis Inoculum:

-

Grow M. tuberculosis in 7H9 broth to mid-log phase.

-

Adjust the turbidity of the culture to a McFarland standard of 1.0.

-

Dilute the adjusted culture 1:50 in 7H9 broth.

-

-

Preparation of Drug Dilutions:

-

Prepare a stock solution of ABT-255 in an appropriate solvent (e.g., DMSO) and then dilute it in 7H9 broth to the desired starting concentration.

-

In a 96-well plate, add 100 µL of 7H9 broth to wells in columns 2-12 of rows B-G.

-

Add 200 µL of the starting ABT-255 concentration to column 1 of rows B-G.

-

Perform serial two-fold dilutions by transferring 100 µL from column 1 to column 2, mixing, and continuing this process to column 10. Discard 100 µL from column 10.

-

Column 11 will serve as the drug-free growth control.

-

Column 12 will serve as a negative control (broth only).

-

-

Inoculation:

-

Add 100 µL of the diluted M. tuberculosis inoculum to wells in columns 1-11 of rows B-G.

-

-

Incubation:

-

Seal the plate with Parafilm and incubate at 37°C in a 5% CO2 atmosphere for 7 days.[8]

-

-

Addition of Alamar Blue:

-

After 7 days of incubation, add 20 µL of 10x Alamar Blue solution and 12.5 µL of 20% sterile Tween 80 to each well.

-

Reseal the plate and incubate for an additional 24 hours at 37°C.[6]

-

-

Reading the Results:

-

Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates growth.

-

The MIC is defined as the lowest concentration of ABT-255 that prevents the color change from blue to pink.[6]

-

Protocol 2: In Vivo Efficacy Assessment in a Murine Model of Pulmonary Tuberculosis

This protocol outlines a general procedure for evaluating the in vivo efficacy of ABT-255 in a mouse model of chronic TB infection.

Materials:

-

Specific pathogen-free mice (e.g., BALB/c or C57BL/6)

-

M. tuberculosis strain of interest (drug-susceptible or resistant)

-

Aerosol exposure system for infection

-

This compound formulated for oral administration

-

Phosphate-buffered saline (PBS)

-

7H11 agar (B569324) plates

-

Homogenizer

Procedure:

-

Infection of Mice:

-

Infect mice with a low-dose aerosol of M. tuberculosis to establish a pulmonary infection. The target is to deposit approximately 100-200 bacilli in the lungs of each mouse.

-

Confirm the initial bacterial load by sacrificing a small cohort of mice 24 hours post-infection and plating lung homogenates on 7H11 agar.

-

-

Establishment of Chronic Infection:

-

Allow the infection to establish for a period of 4-6 weeks to develop a chronic infection state.

-

-

Drug Treatment:

-

Prepare a formulation of ABT-255 suitable for oral gavage.

-

Randomly assign mice to treatment and control groups.

-

Administer ABT-255 orally once daily for 4 weeks. The control group should receive the vehicle used for drug formulation.

-

-

Assessment of Bacterial Load:

-

At the end of the treatment period, euthanize the mice.

-

Aseptically remove the lungs and homogenize them in PBS.

-

Prepare serial dilutions of the lung homogenates and plate them on 7H11 agar.

-

Incubate the plates at 37°C for 3-4 weeks.

-

-

Data Analysis:

-

Count the number of colony-forming units (CFU) on the plates.

-

Calculate the mean log10 CFU per lung for each treatment and control group.

-

The efficacy of ABT-255 is determined by the reduction in the mean log10 CFU in the treated group compared to the control group.

-

Visualizations

Signaling Pathway

Experimental Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. Drug Resistance Mechanisms in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of a 2-Pyridone, KRQ-10018, against Mycobacterium tuberculosis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mycobacterium tuberculosis DNA gyrase as a target for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mycobacterial Gyrase Inhibitors | Working Group for New TB Drugs [newtbdrugs.org]

- 6. Mechanisms of fluoroquinolone resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. publications.ersnet.org [publications.ersnet.org]

- 8. academic.oup.com [academic.oup.com]

Application Notes and Protocols for ABT-255 Free Base in Drug-Resistant Tuberculosis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading infectious cause of death worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis poses a significant threat to global health, necessitating the development of novel therapeutics. ABT-255 is a novel 2-pyridone antibacterial agent that has demonstrated potent in vitro and in vivo activity against both drug-susceptible and drug-resistant strains of M. tuberculosis.[1][2] Its structural similarity to fluoroquinolones suggests a mechanism of action involving the inhibition of DNA gyrase, an essential enzyme for DNA replication in M. tuberculosis.[2][3][4][5] The apparent lack of cross-resistance with existing anti-TB drugs makes ABT-255 a promising candidate for further investigation in the context of drug-resistant TB.[2]

These application notes provide a summary of the available data on ABT-255's efficacy and detailed protocols for key in vitro and in vivo experiments to facilitate further research into its potential as a treatment for drug-resistant tuberculosis.

Data Presentation

In Vitro Efficacy of ABT-255

The in vitro activity of ABT-255 against M. tuberculosis has been assessed using the Alamar blue reduction technique to determine the Minimum Inhibitory Concentration (MIC).[1][2]

Table 1: Minimum Inhibitory Concentration (MIC) of ABT-255 against M. tuberculosis Strains

| M. tuberculosis Strain | Resistance Profile | ABT-255 MIC (µg/mL) |

| Drug-Susceptible | - | 0.016 - 0.031[1][2] |

| Rifampin-Resistant | Resistant to Rifampin | 0.031[1][2] |

| Ethambutol-Resistant | Resistant to Ethambutol | 0.031[1][2] |

In Vivo Efficacy of ABT-255

The in vivo efficacy of ABT-255 has been evaluated in a murine model of pulmonary tuberculosis. Oral administration of ABT-255 for four weeks resulted in a significant reduction in the bacterial load in the lungs.[1][2]

Table 2: In Vivo Efficacy of ABT-255 in a Murine Model of Pulmonary Tuberculosis

| M. tuberculosis Strain | Resistance Profile | ABT-255 Treatment | Log10 Reduction in Lung CFU |

| Drug-Susceptible | - | 4 weeks, oral administration | 2 to 5[1][2] |

| Drug-Resistant | Rifampin or Ethambutol Resistant | 4 weeks, oral administration | 2 to 3[1][2] |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using the Microplate Alamar Blue Assay (MABA)

This protocol describes a colorimetric method to determine the MIC of ABT-255 against M. tuberculosis strains. The assay relies on the reduction of the Alamar blue (resazurin) indicator by viable mycobacteria, resulting in a color change from blue to pink.[6][7]

Materials:

-

M. tuberculosis culture

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)

-

ABT-255 free base

-

Sterile 96-well microplates

-

Alamar Blue reagent

-

10% Tween 80 solution

-

Sterile deionized water

-

Parafilm

Procedure:

-

Preparation of M. tuberculosis Inoculum:

-

Grow M. tuberculosis in 7H9 broth to mid-log phase.

-

Adjust the turbidity of the culture to a McFarland standard of 1.0.

-

Dilute the adjusted culture 1:50 in 7H9 broth.

-

-

Preparation of Drug Dilutions:

-

Prepare a stock solution of ABT-255 in an appropriate solvent (e.g., DMSO) and then dilute it in 7H9 broth to the desired starting concentration.

-

In a 96-well plate, add 100 µL of 7H9 broth to wells in columns 2-12 of rows B-G.

-

Add 200 µL of the starting ABT-255 concentration to column 1 of rows B-G.

-

Perform serial two-fold dilutions by transferring 100 µL from column 1 to column 2, mixing, and continuing this process to column 10. Discard 100 µL from column 10.

-

Column 11 will serve as the drug-free growth control.

-

Column 12 will serve as a negative control (broth only).

-

-

Inoculation:

-

Add 100 µL of the diluted M. tuberculosis inoculum to wells in columns 1-11 of rows B-G.

-

-

Incubation:

-

Seal the plate with Parafilm and incubate at 37°C in a 5% CO2 atmosphere for 7 days.[8]

-

-

Addition of Alamar Blue:

-

After 7 days of incubation, add 20 µL of 10x Alamar Blue solution and 12.5 µL of 20% sterile Tween 80 to each well.

-

Reseal the plate and incubate for an additional 24 hours at 37°C.[6]

-

-

Reading the Results:

-

Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates growth.

-

The MIC is defined as the lowest concentration of ABT-255 that prevents the color change from blue to pink.[6]

-

Protocol 2: In Vivo Efficacy Assessment in a Murine Model of Pulmonary Tuberculosis

This protocol outlines a general procedure for evaluating the in vivo efficacy of ABT-255 in a mouse model of chronic TB infection.

Materials:

-

Specific pathogen-free mice (e.g., BALB/c or C57BL/6)

-

M. tuberculosis strain of interest (drug-susceptible or resistant)

-

Aerosol exposure system for infection

-

This compound formulated for oral administration

-

Phosphate-buffered saline (PBS)

-

7H11 agar plates

-

Homogenizer

Procedure:

-

Infection of Mice:

-

Infect mice with a low-dose aerosol of M. tuberculosis to establish a pulmonary infection. The target is to deposit approximately 100-200 bacilli in the lungs of each mouse.

-

Confirm the initial bacterial load by sacrificing a small cohort of mice 24 hours post-infection and plating lung homogenates on 7H11 agar.

-

-

Establishment of Chronic Infection:

-

Allow the infection to establish for a period of 4-6 weeks to develop a chronic infection state.

-

-

Drug Treatment:

-

Prepare a formulation of ABT-255 suitable for oral gavage.

-

Randomly assign mice to treatment and control groups.

-

Administer ABT-255 orally once daily for 4 weeks. The control group should receive the vehicle used for drug formulation.

-

-

Assessment of Bacterial Load:

-

At the end of the treatment period, euthanize the mice.

-

Aseptically remove the lungs and homogenize them in PBS.

-

Prepare serial dilutions of the lung homogenates and plate them on 7H11 agar.

-

Incubate the plates at 37°C for 3-4 weeks.

-

-

Data Analysis:

-

Count the number of colony-forming units (CFU) on the plates.

-

Calculate the mean log10 CFU per lung for each treatment and control group.

-

The efficacy of ABT-255 is determined by the reduction in the mean log10 CFU in the treated group compared to the control group.

-

Visualizations

Signaling Pathway

Experimental Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. Drug Resistance Mechanisms in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of a 2-Pyridone, KRQ-10018, against Mycobacterium tuberculosis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mycobacterium tuberculosis DNA gyrase as a target for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mycobacterial Gyrase Inhibitors | Working Group for New TB Drugs [newtbdrugs.org]